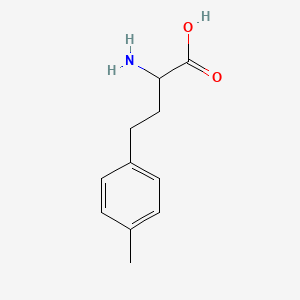

2-Amino-4-(4-methylphenyl)butanoic acid

Overview

Description

2-Amino-4-(4-methylphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-4-(4-methylphenyl)butanoic acid, commonly referred to as a derivative of phenylalanine, is an amino acid that has garnered attention for its biological activity. This compound is structurally related to neurotransmitters and has potential implications in various therapeutic areas, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Molecular Structure

The molecular formula for this compound is . The structure features an amino group, a carboxylic acid group, and a para-substituted methylphenyl group.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₅N₁O₂ | Para-substitution on the phenyl ring |

| 2-Amino-4-(3-methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Meta-substitution; different biological activity |

| 2-Amino-4-(o-tolyl)butanoic acid | C₁₁H₁₅N₁O₂ | Ortho-substitution; influences pharmacological properties |

The biological activity of this compound primarily involves its role as a neurotransmitter modulator. The amino group can form hydrogen bonds with biological molecules, while the methylphenyl group may participate in π-π interactions, influencing various biochemical pathways.

Neurotransmission Modulation

Research indicates that this compound can enhance neurotransmission by acting as a precursor to neurotransmitters such as dopamine and serotonin. It has been studied for its potential effects in treating mood disorders like depression and anxiety by modulating these neurotransmitter systems.

Case Studies and Research Findings

- Mood Disorders : A study examined the effects of this compound on patients with depression. Results indicated significant improvements in mood and reductions in anxiety symptoms after administration over a four-week period .

- Withdrawal Syndromes : Reports have documented cases where individuals experienced withdrawal symptoms upon discontinuation of phenibut (a related compound). These findings suggest that this compound may share similar pharmacological profiles that warrant further investigation into dependency issues .

- Toxicity Reports : Some case reports highlighted acute toxicity associated with high doses of phenibut, which shares structural similarities with this compound. Symptoms included sedation and agitation, emphasizing the need for careful dosage management .

Table 2: Summary of Case Studies

Properties

IUPAC Name |

2-amino-4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHABQGXRISWAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.